ethyl 2-[(phenoxyacetyl)amino]benzoate
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Overview
Description
Ethyl 2-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenoxyacetyl group, and an amino group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(phenoxyacetyl)amino]benzoate typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as pyridine to form 2-[(phenoxyacetyl)amino]benzoic acid.
Esterification: The final step involves the esterification of 2-[(phenoxyacetyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(phenoxyacetyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-[(phenoxyacetyl)amino]benzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-[(phenoxyacetyl)amino]benzoic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-[(phenoxyacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(phenoxyacetyl)amino]benzoate
- Methyl 2-[(phenoxyacetyl)amino]benzoate
- Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIAATXNSIRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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